13,14-dihydro-15-keto Prostaglandin J2

Beschreibung

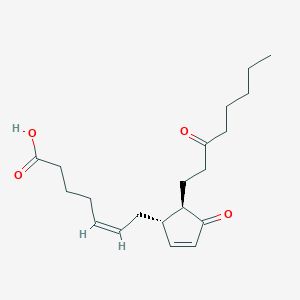

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H30O4 |

|---|---|

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

(Z)-7-[(1S,5R)-4-oxo-5-(3-oxooctyl)cyclopent-2-en-1-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,15-16,18H,2-3,5-6,8-11,13-14H2,1H3,(H,23,24)/b7-4-/t16-,18+/m0/s1 |

InChI-Schlüssel |

GCYWVCQBMLYQGZ-BFVRRIQPSA-N |

Isomerische SMILES |

CCCCCC(=O)CC[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O |

Kanonische SMILES |

CCCCCC(=O)CCC1C(C=CC1=O)CC=CCCCC(=O)O |

Synonyme |

11,15-dioxo-prosta-5Z,9-en-1-oic acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Biological Activity of 13,14-dihydro-15-keto Prostaglandin J2 and Its Congeners

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the biological activity of 13,14-dihydro-15-keto prostaglandin (B15479496) J2 (13,14-dihydro-15-keto PGJ2) is limited. Several sources explicitly state a lack of published studies on its specific pharmacological properties and in vivo formation[1][2]. This guide, therefore, provides a comprehensive overview based on its metabolic context, the known activities of its direct precursor, and structurally related prostaglandin analogs.

Introduction and Metabolic Context

13,14-dihydro-15-keto PGJ2 is a metabolite within the complex cascade of eicosanoid signaling molecules derived from prostaglandin D2 (PGD2). Its formation is understood through two key metabolic transformations:

-

It is the dehydration product of 13,14-dihydro-15-keto PGD2[1][3].

-

It is the presumed metabolite of prostaglandin J2 (PGJ2) via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway[1][2].

The metabolic pathway situates 13,14-dihydro-15-keto PGJ2 downstream of PGD2, a major cyclooxygenase product involved in a variety of physiological and pathological processes[4]. The biological significance of many prostaglandin metabolites is an active area of research, with some previously considered "inactive" now understood to possess unique biological functions.

Caption: Metabolic formation of 13,14-dihydro-15-keto PGJ2.

Inferred Biological Activity from Precursor: 13,14-dihydro-15-keto PGD2

The immediate precursor, 13,14-dihydro-15-keto PGD2, is a recognized bioactive molecule. Its primary established role is as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor[5][6][7][8].

2.1. CRTH2/DP2 Receptor Agonism

The CRTH2/DP2 receptor is a G-protein coupled receptor predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils[6]. Activation of this receptor is strongly associated with type 2 inflammatory responses, characteristic of allergic diseases and asthma[9][10].

Key effects of CRTH2/DP2 activation include:

-

Chemotaxis: Induction of migration of eosinophils, basophils, and Th2 lymphocytes to sites of inflammation[6][7].

-

Cell Activation: Stimulation of these immune cells, leading to the release of pro-inflammatory mediators and cytokines[10].

-

Calcium Mobilization: In human mast cells, selective DP2 agonists like 13,14-dihydro-15-keto PGD2 induce dose-dependent intracellular calcium mobilization[11].

Given that 13,14-dihydro-15-keto PGJ2 is a direct dehydration product of this selective CRTH2/DP2 agonist, it is plausible that it may retain some activity at this receptor. However, without direct experimental evidence, this remains speculative.

References

- 1. caymanchem.com [caymanchem.com]

- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. thomassci.com [thomassci.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of DP2 (CRTh2), a prostaglandin D₂ receptor, in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 13,14-dihydro-15-keto Prostaglandin J2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dhk-PGJ2) is a metabolite of the prostaglandin D2 (PGD2) pathway. While research on its direct signaling pathways is still emerging, this guide provides a comprehensive overview of its biosynthesis, the established signaling of its immediate precursor, and potential downstream effects based on the activity of structurally related prostaglandins (B1171923). This document details hypothesized signaling cascades, quantitative data from related compounds, and robust experimental protocols for investigating the biological activity of dhk-PGJ2.

Introduction

Prostaglandins are a class of lipid autacoids derived from arachidonic acid that are pivotal in a vast array of physiological and pathological processes.[1] They are key mediators of inflammation, contributing to redness, swelling, pain, and heat.[1] Prostaglandin synthesis is markedly increased in inflamed tissues, and their effects are mediated by a family of specific G-protein coupled receptors (GPCRs).[1] The complexity of prostaglandin signaling arises from the existence of multiple prostaglandin types, each interacting with one or more distinct receptor subtypes that can trigger varied and sometimes opposing downstream effects.[1] This duality allows prostaglandins to be both initiators of acute inflammation and participants in its resolution.[1]

13,14-dihydro-15-keto Prostaglandin J2 (dhk-PGJ2) is a less-studied cyclopentenone prostaglandin. It is the dehydration product of 13,14-dihydro-15-keto PGD2.[2][3] While direct evidence for the signaling mechanism of dhk-PGJ2 is limited, its structure suggests potential interactions with nuclear receptors and transcription factors, similar to other J-series prostaglandins. This guide will explore these potential pathways, drawing on data from its precursor and other related molecules to provide a framework for future research.

Biosynthesis of 13,14-dihydro-15-keto Prostaglandin J2

The formation of dhk-PGJ2 is a multi-step process originating from PGD2.

-

PGD2 Metabolism: Prostaglandin D2 is metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 15-keto-PGD2.

-

Reduction: 15-keto-PGD2 is then reduced by 15-oxo-prostaglandin Δ13-reductase to form 13,14-dihydro-15-keto PGD2.[4]

-

Dehydration: 13,14-dihydro-15-keto PGD2 subsequently undergoes dehydration to yield 13,14-dihydro-15-keto PGJ2.[2]

Biosynthesis of 13,14-dihydro-15-keto PGJ2.

Signaling Pathways

Direct signaling pathways for dhk-PGJ2 have not been fully elucidated. However, based on its precursor and structurally similar prostaglandins, two main pathways can be hypothesized: a receptor-mediated pathway via CRTH2 and receptor-independent intracellular signaling.

CRTH2 Receptor-Mediated Signaling (via Precursor)

The immediate precursor of dhk-PGJ2, 13,14-dihydro-15-keto PGD2, is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[5][6] This G-protein coupled receptor is primarily coupled to the inhibitory G-protein, Gαi.[4]

Activation of CRTH2 by its ligand leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

Calcium Mobilization: Activation of phospholipase C (PLC) leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores.

-

Activation of MAPK Pathways: Downstream signaling can also involve the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK.

CRTH2-mediated signaling by 13,14-dihydro-15-keto PGD2.

Hypothesized Intracellular Signaling (PPARγ and NF-κB)

Many cyclopentenone prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), possess an electrophilic α,β-unsaturated carbonyl group in their cyclopentenone ring. This reactive center allows them to form covalent adducts with nucleophilic groups in cellular proteins, leading to signaling events that are independent of cell surface receptors. Given that dhk-PGJ2 is a J-series prostaglandin, it is plausible that it shares this property.

15d-PGJ2 is a well-known endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, inflammation, and metabolism.[7] Activation of PPARγ by 15d-PGJ2 leads to the transcription of target genes involved in anti-inflammatory responses and cell cycle control.[7] It is hypothesized that dhk-PGJ2 may also act as a PPARγ agonist.

Hypothesized PPARγ activation by dhk-PGJ2.

The transcription factor NF-κB is a master regulator of pro-inflammatory gene expression. 15d-PGJ2 has been shown to inhibit the NF-κB pathway through covalent modification of critical cysteine residues in upstream kinases like IκB kinase (IKK) or directly on NF-κB subunits, preventing their translocation to the nucleus.[8] A similar mechanism of action could be employed by dhk-PGJ2.

Hypothesized inhibition of the NF-κB pathway by dhk-PGJ2.

Quantitative Data (from Related Compounds)

Table 1: Receptor Binding and Functional Activity of 15-keto-PGE2

| Parameter | Cell Line | Receptor | Value | Reference |

| Ki | CHO | EP2 | 2.6 µM | [9] |

| Ki | CHO | EP4 | 15 µM | [9] |

| IC50 | HEK | EP2 | 0.117 µM | [9] |

| IC50 | HEK | EP4 | 2.82 µM | [9] |

| EC50 (cAMP) | CHO | EP2 | 1.8 µM | [9] |

| EC50 (cAMP) | CHO | EP4 | >33 µM | [9] |

| EC50 (cAMP) | HEK | EP2 | 0.137 µM | [9] |

| EC50 (cAMP) | HEK | EP4 | 0.426 µM | [9] |

Table 2: Biological Activity of 13,14-dihydro-15-keto-PGE2

| Activity | Model System | Concentration/Dose | Effect | Reference |

| CGA/5-HT Secretion | PC-12 cells | 30 ng/mL | Stimulates secretion | [3] |

| Alleviation of OIC | In vivo (animal model) | 20 mg/kg | Improves opioid-induced constipation | [3] |

Experimental Protocols

To investigate the signaling pathways of dhk-PGJ2, a series of in vitro assays can be employed. Below are detailed methodologies for key experiments.

PPARγ Ligand Binding Assay

This protocol is adapted from commercially available PPARγ ligand screening kits and is designed to identify and characterize compounds that bind to the PPARγ ligand-binding domain.[10]

Workflow for a PPARγ ligand binding assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of dhk-PGJ2 in DMSO. Create a serial dilution of dhk-PGJ2 to test a range of concentrations.

-

Reconstitute recombinant human PPARγ protein and a fluorescent probe with high affinity for the PPARγ ligand-binding domain in assay buffer as per the manufacturer's instructions.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add 1 µL of the dhk-PGJ2 dilutions (test compound), 1 µL of a known PPARγ agonist (positive control, e.g., Rosiglitazone), and 1 µL of DMSO (solvent control).

-

Add the diluted PPARγ protein to all wells except for a blank control.

-

Incubate the plate at room temperature for 5-10 minutes to allow for compound binding.

-

Add the fluorescent probe to all wells.

-

Incubate for an additional 5 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.

-

The displacement of the fluorescent probe by dhk-PGJ2 will result in a decrease in fluorescence.

-

Calculate the percentage of probe displacement for each concentration of dhk-PGJ2.

-

Plot the percentage of displacement against the log of the dhk-PGJ2 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

NF-κB Reporter Gene Assay

This protocol utilizes a luciferase reporter gene under the control of NF-κB response elements to measure the transcriptional activity of NF-κB in cells.[2][7]

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HeLa) in a 96-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

-

Treatment:

-

Allow the cells to recover for 24 hours post-transfection.

-

Pre-treat the cells with various concentrations of dhk-PGJ2 for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours. Include unstimulated and stimulated control wells.

-

-

Lysis and Luciferase Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Express the data as a fold change relative to the stimulated, untreated control.

-

Determine the IC50 of dhk-PGJ2 for NF-κB inhibition by plotting the normalized luciferase activity against the log of the dhk-PGJ2 concentration.

-

Conclusion

13,14-dihydro-15-keto Prostaglandin J2 is a metabolite of PGD2 with a largely uncharacterized signaling pathway. Based on its biosynthesis from a known CRTH2 agonist and its structural similarity to other J-series prostaglandins, it holds the potential to interact with both cell surface and intracellular signaling components. The hypothesized pathways involving CRTH2, PPARγ, and NF-κB provide a solid foundation for future research. The experimental protocols detailed in this guide offer robust methods for elucidating the precise molecular mechanisms of dhk-PGJ2, which may reveal novel therapeutic targets for inflammatory and proliferative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. raybiotech.com [raybiotech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ovid.com [ovid.com]

- 7. benchchem.com [benchchem.com]

- 8. NF-κB-dependent IL-8 induction by prostaglandin E2 receptors EP1 and EP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]

- 10. assaygenie.com [assaygenie.com]

The Synthesis and Metabolism of 13,14-dihydro-15-keto Prostaglandin J2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dhk-PGJ2) is a metabolite of the J-series prostaglandins, which are known for their diverse biological activities, including anti-inflammatory and anti-tumor effects. While the broader pathways of prostaglandin synthesis and metabolism are well-documented, the specific details regarding dhk-PGJ2 remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of the synthesis and metabolism of dhk-PGJ2, drawing upon established prostaglandin pathways. It includes detailed descriptions of the key enzymatic steps, potential metabolic transformations, and relevant experimental methodologies for its analysis. This document aims to serve as a valuable resource for researchers in the fields of lipid biochemistry, pharmacology, and drug development.

Introduction to Prostaglandin J2 and its Metabolites

Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid. Among them, the J-series prostaglandins, including Prostaglandin J2 (PGJ2), are characterized by a cyclopentenone ring structure. These molecules and their metabolites are of significant interest due to their potent biological effects, which are often mediated through the activation of the peroxisome proliferator-activated receptor γ (PPARγ). 13,14-dihydro-15-keto-PGJ2 is a presumed metabolite of PGJ2, formed through the established 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2] Understanding the synthesis and metabolism of dhk-PGJ2 is crucial for elucidating its physiological roles and therapeutic potential.

Synthesis of 13,14-dihydro-15-keto Prostaglandin J2

The synthesis of dhk-PGJ2 is believed to occur through a multi-step process involving both enzymatic and non-enzymatic reactions, originating from Prostaglandin D2 (PGD2).

Formation of the Precursor: 13,14-dihydro-15-keto Prostaglandin D2

The immediate precursor to dhk-PGJ2 is 13,14-dihydro-15-keto Prostaglandin D2 (dhk-PGD2).[3] The formation of dhk-PGD2 from PGD2 is a two-step enzymatic process central to the catabolism of PGD2.[4][5]

-

Oxidation of the C-15 Hydroxyl Group: The synthesis is initiated by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at the C-15 position of PGD2 to a ketone, forming 15-keto-PGD2.[4]

-

Reduction of the C-13/C-14 Double Bond: Subsequently, the enzyme 15-oxo-prostaglandin Δ13-reductase catalyzes the reduction of the double bond between carbons 13 and 14 of 15-keto-PGD2 to yield dhk-PGD2.[4][6]

Dehydration to 13,14-dihydro-15-keto Prostaglandin J2

dhk-PGJ2 is the dehydration product of dhk-PGD2.[1][2][3][7] This dehydration reaction involves the elimination of a water molecule from the cyclopentane (B165970) ring of dhk-PGD2, leading to the formation of the characteristic α,β-unsaturated ketone of the J-series prostaglandins. While this process is known to occur, the specific in vivo conditions and potential enzymatic catalysis for this dehydration step are not well-documented in published literature.[1][2][7] It is plausible that this conversion can occur non-enzymatically under physiological conditions, similar to the dehydration of PGD2 to PGJ2.[8]

References

- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 2. 13,14-dihydro-15-keto Prostaglandin J2 - Biochemicals - CAT N°: 10008840 [bertin-bioreagent.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. LIPID MAPS [lipidmaps.org]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

The Enigmatic Role of 13,14-dihydro-15-keto PGJ2 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins (B1171923) (PGs) are pivotal lipid mediators in the complex tapestry of the inflammatory response. Within this family, the J-series prostaglandins, characterized by a cyclopentenone ring, have garnered significant attention for their potent and often opposing roles in inflammation. While 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) is a well-studied anti-inflammatory agent, its related metabolite, 13,14-dihydro-15-keto PGJ₂ (dhk-PGJ₂), remains largely uncharacterized. This technical guide provides an in-depth exploration of the current understanding of dhk-PGJ₂, primarily through the lens of its metabolic precursor, 13,14-dihydro-15-keto PGD₂ (dhk-PGD₂), and the extensively researched 15d-PGJ₂. This document will delve into the known pro-inflammatory signaling of dhk-PGD₂, the established anti-inflammatory mechanisms of 15d-PGJ₂, and present detailed experimental protocols and quantitative data to inform future research and drug development strategies targeting this nascent area of prostaglandin (B15479496) biology.

Introduction: The Prostaglandin J₂ Family and the Unknown Player

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and are critical regulators of inflammation. Prostaglandin D₂ (PGD₂) is a major product of this pathway in mast cells and other immune cells. PGD₂ can be metabolized through two primary routes: enzymatic conversion to pro-inflammatory metabolites or dehydration to form the J-series prostaglandins (PGJ₂).

13,14-dihydro-15-keto PGJ₂ (dhk-PGJ₂) is a dehydration product of 13,14-dihydro-15-keto PGD₂ (dhk-PGD₂) and is also considered a metabolite of PGJ₂. Despite its place in the prostaglandin metabolic cascade, there is a notable absence of published studies on the specific pharmacological properties or in vivo formation of dhk-PGJ₂.[1] This guide aims to bridge this knowledge gap by providing a comprehensive overview of its immediate precursor and a well-studied structural analog.

Metabolic pathway leading to dhk-PGJ₂.

The Pro-Inflammatory Nature of the Precursor: 13,14-dihydro-15-keto PGD₂ (dhk-PGD₂)

Understanding the biological activity of dhk-PGJ₂ necessitates an examination of its direct precursor, dhk-PGD₂. Research has established dhk-PGD₂ as a selective and potent agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3] The activation of CRTH2 is strongly associated with pro-inflammatory, particularly type 2, allergic responses.

The binding of dhk-PGD₂ to CRTH2 on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils triggers a signaling cascade that promotes their chemotaxis and activation.[4] This leads to the release of pro-inflammatory cytokines and the exacerbation of inflammatory conditions like asthma.[5]

Pro-inflammatory signaling of dhk-PGD₂ via CRTH2.

A Potential Anti-Inflammatory Role for dhk-PGJ₂? Insights from 15d-PGJ₂

While its precursor is pro-inflammatory, the structural characteristics of dhk-PGJ₂, specifically the cyclopentenone ring, suggest a potential for anti-inflammatory activity, akin to the well-documented effects of 15d-PGJ₂. 15d-PGJ₂ is a potent anti-inflammatory mediator that acts through both Peroxisome Proliferator-Activated Receptor γ (PPARγ)-dependent and -independent mechanisms.

PPARγ-Dependent Anti-Inflammatory Effects

15d-PGJ₂ is a natural ligand for PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation.[6] Activation of PPARγ by 15d-PGJ₂ leads to the transrepression of pro-inflammatory genes by interfering with the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

PPARγ-Independent Anti-Inflammatory Effects

15d-PGJ₂ can also exert anti-inflammatory effects independently of PPARγ. The electrophilic carbon atom in its cyclopentenone ring can form covalent adducts with cellular proteins, including key components of the NF-κB signaling pathway. 15d-PGJ₂ has been shown to directly inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[5]

Potential anti-inflammatory mechanisms of dhk-PGJ₂.

Quantitative Data Summary

The following tables summarize quantitative data on the anti-inflammatory effects of 15d-PGJ₂, which may serve as a reference for investigating dhk-PGJ₂.

Table 1: Inhibition of NF-κB Activity by 15d-PGJ₂

| Cell Line | Assay | Stimulus | 15d-PGJ₂ Concentration | Inhibition (%) | Reference |

| RAW 264.7 | NF-κB Luciferase Reporter | LPS (1 µg/mL) | 10 µM | ~70% | [5] |

| HUVEC | NF-κB EMSA | TNF-α (10 ng/mL) | 28 µM | ~50% | [7] |

Table 2: Activation of PPARγ by 15d-PGJ₂

| Assay | Cell Line | EC₅₀ | Reference |

| PPARγ Transactivation | CV-1 | ~5 µM | [8] |

Table 3: Effect of 15d-PGJ₂ on Cytokine Production

| Cell Line | Cytokine | Stimulus | 15d-PGJ₂ Concentration | Inhibition (%) | Reference |

| RAW 264.7 | TNF-α | LPS (100 ng/mL) | 10 µM | ~80% | [9] |

| Human Monocytes | IL-6 | LPS (10 ng/mL) | 10 µM | ~60% | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the context of 15d-PGJ₂ are provided below as a template for studying dhk-PGJ₂.

Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages

Workflow for in vitro inflammation studies.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in 96-well or 24-well plates at a density of 1-2 x 10⁵ cells/mL and allow them to adhere overnight.[10]

-

Treatment: Pre-treat the cells with various concentrations of dhk-PGJ₂ (or 15d-PGJ₂ as a positive control) or vehicle (e.g., DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 100-200 ng/mL to induce an inflammatory response.[10]

-

Incubation: Incubate the cells for an appropriate time depending on the endpoint (e.g., 24 hours for cytokine analysis).

-

Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

NF-κB Reporter Assay

Protocol:

-

Transfection: Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.[11]

-

Treatment and Stimulation: After 24 hours, pre-treat the cells with dhk-PGJ₂ followed by stimulation with an NF-κB activator (e.g., TNF-α or PMA).

-

Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[12]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

PPARγ Transactivation Assay

Protocol:

-

Transfection: Co-transfect cells (e.g., HEK293T) with a GAL4-PPARγ ligand-binding domain (LBD) expression vector, a GAL4-responsive luciferase reporter plasmid, and a Renilla luciferase control plasmid.[13]

-

Treatment: Treat the transfected cells with various concentrations of dhk-PGJ₂ (or a known PPARγ agonist like rosiglitazone (B1679542) as a positive control) for 24 hours.

-

Luciferase Assay: Perform a dual-luciferase assay as described in section 5.2.

-

Data Analysis: An increase in the firefly/Renilla luciferase ratio indicates PPARγ activation.

Western Blot for IκBα Degradation

Protocol:

-

Cell Treatment: Treat cells as described in the LPS-induced inflammation protocol (5.1) for various short time points (e.g., 0, 15, 30, 60 minutes) after LPS stimulation.

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against IκBα, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the IκBα band intensity indicates its degradation.

Quantitative PCR (qPCR) for Inflammatory Gene Expression

Protocol:

-

RNA Extraction: Extract total RNA from treated cells using a TRIzol-based method or a commercial RNA extraction kit.[14]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform real-time qPCR using SYBR Green or TaqMan probes for target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[14]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Future Directions and Conclusion

The role of 13,14-dihydro-15-keto PGJ₂ in inflammation remains a significant gap in our understanding of the prostaglandin network. The pro-inflammatory nature of its precursor, dhk-PGD₂, acting via the CRTH2 receptor, suggests a potential pro-inflammatory role for dhk-PGJ₂ itself. However, its structural similarity to the potent anti-inflammatory mediator 15d-PGJ₂ raises the intriguing possibility of a switch in function upon its formation.

Future research should focus on:

-

Confirming the in vivo synthesis of dhk-PGJ₂: Development of sensitive and specific analytical methods, such as LC-MS/MS, is crucial to detect and quantify dhk-PGJ₂ in biological samples from inflammatory models.

-

Elucidating its receptor targets: Investigating the binding affinity and functional activity of dhk-PGJ₂ at CRTH2, PPARγ, and other potential receptors is essential.

-

Characterizing its functional effects: Utilizing the experimental protocols outlined in this guide to directly assess the impact of dhk-PGJ₂ on inflammatory responses in various cell types and in vivo models.

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]

- 3. 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pnas.org [pnas.org]

- 6. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 13. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

13,14-dihydro-15-keto Prostaglandin J2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) J2 (PGJ2) and its metabolites are critical lipid signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, cell proliferation, and apoptosis. While much of the research has focused on PGJ2 and its more studied metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), other metabolic derivatives remain less characterized. This technical guide focuses on 13,14-dihydro-15-keto Prostaglandin J2 (dhk-PGJ2), a presumed metabolite of PGJ2.

This document provides a comprehensive overview of dhk-PGJ2, including its metabolic pathway, the enzymes involved in its synthesis, and its relationship to other prostaglandin metabolites. Due to the limited direct research on dhk-PGJ2, this guide also presents comparative data on related, well-studied prostaglandins (B1171923) to offer a predictive context for its potential biological activities. Detailed experimental protocols for the analysis of such compounds are also provided, alongside visualizations of key pathways to aid in research and development efforts.

The Metabolic Landscape of Prostaglandin J2

Prostaglandin J2 is a dehydration product of Prostaglandin D2 (PGD2). The metabolism of PGJ2 can proceed through several pathways, leading to a variety of bioactive molecules. One such putative pathway involves the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxoprostaglandin 13-reductase, resulting in the formation of 13,14-dihydro-15-keto-PGJ2.[1][2][3]

Biosynthesis of 13,14-dihydro-15-keto-PGJ2

The formation of dhk-PGJ2 is a two-step enzymatic process:

-

Oxidation: The first and rate-limiting step is the oxidation of the 15-hydroxyl group of PGJ2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This reaction converts PGJ2 into the intermediate 15-keto-PGJ2. 15-PGDH is a key enzyme in the catabolism of various prostaglandins, effectively reducing their biological activity.[4]

-

Reduction: Subsequently, the double bond at the C13-C14 position of 15-keto-PGJ2 is reduced by the enzyme 15-oxoprostaglandin 13-reductase. This enzymatic reaction yields 13,14-dihydro-15-keto-PGJ2.[5][6]

Figure 1: Proposed metabolic pathway of PGJ2 to dhk-PGJ2.

Biological Activity and Significance

Currently, there are no published studies detailing the specific pharmacological properties or in vivo formation of 13,14-dihydro-15-keto PGJ2.[1][2][3] However, insights into its potential roles can be inferred from the activities of its precursor, PGJ2, and the structurally similar metabolite of PGD2, 13,14-dihydro-15-keto-PGD2 (dhk-PGD2).

Prostaglandins of the J2 series are known to possess antitumor, antiviral, and anti-inflammatory properties.[1] They are notable for their cyclopentenone ring structure, which contains a reactive α,β-unsaturated carbonyl group. This feature allows them to form covalent adducts with nucleophilic cellular targets, such as cysteine residues in proteins, thereby modulating various signaling pathways.

The enzymatic conversion of prostaglandins by 15-PGDH generally leads to their inactivation. For instance, 13,14-dihydro-15-keto-PGE2, a metabolite of PGE2, does not effectively bind to PGE2 receptors.[7] It is therefore plausible that dhk-PGJ2 may have attenuated biological activity compared to PGJ2.

Conversely, dhk-PGD2, the analogous metabolite of PGD2, is a selective agonist for the CRTH2/DP2 receptor, a G-protein coupled receptor involved in type 2 inflammatory responses.[8][9][10] This suggests that dhk-PGJ2 could potentially interact with specific cellular targets, and its biological role warrants further investigation.

Comparative Quantitative Data of PGD2 Metabolites

To provide a framework for future studies on dhk-PGJ2, the following table summarizes the binding affinities and functional potencies of PGD2 and its various metabolites on the CRTH2 receptor and their effects on eosinophils and ILC2 cells.

| Compound | Binding Affinity (Ki, nM) for CRTH2 | Eosinophil Shape Change (EC50, nM) | ILC2 Migration (EC50, nM) | ILC2 IL-5 Secretion (EC50, nM) | ILC2 IL-13 Secretion (EC50, nM) |

| PGD2 | 2.4[8] | 0.7[11] | 17.4[11] | 108.1[11] | 125.2[11] |

| 13,14-dihydro-15-keto-PGD2 | 2.91[8] | 2.7[11] | 14.2[11] | - | - |

| PGJ2 | - | 1.6[11] | 66.3[11] | - | - |

| Δ12-PGJ2 | - | 5.6[11] | 91.7[11] | - | - |

| 15-deoxy-Δ12,14-PGJ2 | - | 12.0[11] | 38.1[11] | - | - |

Data presented as mean values. "-" indicates data not available.

Experimental Protocols

The analysis of prostaglandins and their metabolites is challenging due to their low concentrations in biological matrices and their chemical instability. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for their sensitive and specific quantification.[12][13][14][15]

General Workflow for Prostaglandin Analysis

Figure 2: General experimental workflow for prostaglandin analysis.

Detailed Methodology for LC-MS/MS Analysis

1. Sample Preparation:

-

Internal Standard Spiking: To account for analyte loss during sample preparation and for variations in instrument response, a deuterated internal standard (e.g., d4-PGJ2) should be added to the biological sample prior to extraction.

-

Extraction:

-

Solid Phase Extraction (SPE): This is a common method for extracting and concentrating prostaglandins from complex matrices. A C18 SPE cartridge is typically used. The sample is loaded onto the conditioned cartridge, washed to remove interferences, and the prostaglandins are then eluted with an organic solvent like ethyl acetate (B1210297) or methanol (B129727).

-

Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE involves extracting the prostaglandins from the aqueous sample into an immiscible organic solvent (e.g., ethyl acetate) after acidification of the sample.

-

-

Evaporation and Reconstitution: The organic solvent containing the extracted prostaglandins is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically used for the separation of prostaglandins.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is commonly employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate deprotonated molecules [M-H]-.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This provides high selectivity and sensitivity.[16]

-

3. Data Analysis:

-

The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the authentic standard.

Potential Signaling Pathways

While the signaling pathways of dhk-PGJ2 are unknown, we can speculate based on the known actions of other J-series prostaglandins, particularly their ability to interact with the transcription factor peroxisome proliferator-activated receptor-gamma (PPARγ).

Figure 3: Hypothetical PPARγ-dependent signaling pathway for dhk-PGJ2.

Future Directions and Conclusion

The study of 13,14-dihydro-15-keto Prostaglandin J2 is in its infancy. While its existence is presumed based on established metabolic pathways for other prostaglandins, its formation in vivo, its biological activities, and its potential role in health and disease remain to be elucidated.

Future research should focus on:

-

Chemical synthesis and characterization of dhk-PGJ2 to enable biological testing.

-

In vitro studies to determine its binding affinity for various receptors, including PPARγ and prostanoid receptors.

-

Cell-based assays to investigate its effects on inflammatory responses, cell proliferation, and apoptosis.

-

Development of specific antibodies and analytical standards to enable its detection and quantification in biological samples.

-

In vivo studies in animal models to understand its physiological and pathological roles.

This technical guide serves as a foundational resource for researchers interested in exploring the biology of dhk-PGJ2. By leveraging the knowledge of related prostaglandin metabolites and employing advanced analytical techniques, the scientific community can begin to unravel the functions of this understudied molecule and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. 13,14-dihydro-15-keto Prostaglandin J2 - Biochemicals - CAT N°: 10008840 [bertin-bioreagent.com]

- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 15-Oxoprostaglandin 13-Reductase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. reference.md [reference.md]

- 7. LIPID MAPS [lipidmaps.org]

- 8. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. scbt.com [scbt.com]

- 11. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Formation of 13,14-dihydro-15-keto Prostaglandin J2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dhk-PGJ2) is a metabolite of the J-series prostaglandins (B1171923), which are themselves downstream products of Prostaglandin D2 (PGD2). While research has extensively focused on its precursors like 15-deoxy-Δ¹²,¹⁴-PGJ2 (15d-PGJ2), the endogenous formation and biological significance of dhk-PGJ2 are areas of growing interest. This technical guide provides a comprehensive overview of the core principles underlying the endogenous formation of dhk-PGJ2, detailing the biosynthetic pathways, key enzymes, and relevant experimental methodologies.

Biosynthetic Pathway of 13,14-dihydro-15-keto Prostaglandin J2

The formation of dhk-PGJ2 is intrinsically linked to the metabolism of PGD2. The primary proposed pathway involves the enzymatic conversion of PGD2 to 13,14-dihydro-15-keto-PGD2, which then undergoes dehydration to form dhk-PGJ2. An alternative, though less substantiated, pathway may involve the direct enzymatic modification of PGJ2.

Primary Biosynthetic Pathway

The principal route to dhk-PGJ2 begins with the metabolism of PGD2, a major product of the cyclooxygenase (COX) pathway.[1][2] This multi-step process is outlined below:

-

Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): The initial and rate-limiting step is the oxidation of the 15-hydroxyl group of PGD2 by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2] This reaction yields the unstable intermediate, 15-keto-PGD2.

-

Reduction by 15-oxoprostaglandin Δ¹³-reductase: Subsequently, the double bond at carbon 13 of 15-keto-PGD2 is reduced by the NADPH-dependent enzyme 15-oxoprostaglandin Δ¹³-reductase (also known as Δ¹³-15-ketoprostaglandin reductase).[3] This enzymatic action results in the formation of the more stable metabolite, 13,14-dihydro-15-keto-PGD2.

-

Dehydration: The final step is the non-enzymatic dehydration of 13,14-dihydro-15-keto-PGD2 to form 13,14-dihydro-15-keto-PGJ2.[4] This spontaneous reaction is influenced by factors such as pH and the presence of albumin.[5]

Primary biosynthetic pathway of dhk-PGJ2.

Alternative Biosynthetic Pathway

It is also presumed that dhk-PGJ2 can be formed directly from PGJ2 via the action of 15-PGDH and subsequent reductases.[6] This pathway would involve the initial dehydration of PGD2 to PGJ2, followed by the enzymatic modifications. However, direct evidence for PGJ2 as a primary substrate for 15-PGDH is not as well-established as it is for other primary prostaglandins like PGD2 and PGE2.

Alternative biosynthetic pathway of dhk-PGJ2.

Key Enzymes in dhk-PGJ2 Formation

The enzymatic machinery responsible for the synthesis of dhk-PGJ2's immediate precursor is critical to its endogenous production.

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Cellular Localization |

| 15-hydroxyprostaglandin dehydrogenase | 1.1.1.141 | Prostaglandins (PGD2, PGE2, PGF2α) | 15-keto-Prostaglandins | NAD+ | Cytosol |

| 15-oxoprostaglandin Δ¹³-reductase | 1.3.1.48 | 15-keto-Prostaglandins | 13,14-dihydro-15-keto-Prostaglandins | NADPH, NADH | Cytosol |

Experimental Protocols

The quantification of dhk-PGJ2 and its precursors in biological matrices requires sensitive and specific analytical methods. Below are generalized protocols for the analysis of these compounds.

Sample Preparation for Mass Spectrometry

-

Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatant, tissue homogenates) and immediately add a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Store samples at -80°C until analysis.

-

Internal Standard Spiking: Thaw samples on ice and spike with a known amount of a deuterated internal standard for the analyte of interest (e.g., 13,14-dihydro-15-keto-PGD2-d4) to correct for extraction losses and matrix effects.[7]

-

Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3-4 volumes of cold methanol (B129727). Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the proteins.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the conditioned cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the prostaglandins with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the sensitive and specific quantification of prostaglandins and their metabolites.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol (Mobile Phase B) is employed.[8]

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute the analytes, followed by a re-equilibration step.[8]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for prostaglandins.[9]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 13,14-dihydro-15-keto-PGD2 | 351.2 | 333.2 |

| 13,14-dihydro-15-keto-PGE2 | 351.2 | 271.2 |

| 13,14-dihydro-15-keto-PGF2α | 353.2 | 193.1 |

| 15d-PGJ2 | 315.2 | 271.0 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions. The transitions for dhk-PGJ2 are not well-documented and would need to be empirically determined, but would be expected to be similar to its precursors.

General workflow for LC-MS/MS analysis.

Quantitative Data

Quantitative data on the endogenous levels of dhk-PGJ2 are currently limited in the scientific literature. However, data for its closely related precursors and metabolites can provide a valuable reference.

| Metabolite | Biological Matrix | Concentration Range | Reference |

| 13,14-dihydro-15-keto-PGE2 | Human Plasma | 33 ± 10 pg/mL | [10] |

| 13,14-dihydro-15-keto-PGF2α | Human Plasma | 40 ± 16 pg/mL | [10] |

| 15d-PGJ2 | Human Plasma (Diabetic Patients) | ~2.5 - 500 pg/mL | [9] |

| dihomo-15d-PGJ2 | Senescent Cells (intracellular) | ~1.8 - 5.8 µM | [11] |

Signaling Pathways

The direct signaling pathways of dhk-PGJ2 have not been extensively characterized. However, the biological activities of its precursors suggest potential targets. 13,14-dihydro-15-keto-PGD2 is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[12][13] Given that dhk-PGJ2 is a dehydration product of 13,14-dihydro-15-keto-PGD2, it is plausible that it may also interact with CRTH2.

The J-series prostaglandins, including the precursor 15d-PGJ2, are known to be endogenous ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism.[14] It is possible that dhk-PGJ2 could also modulate PPARγ activity.

Potential signaling pathways of dhk-PGJ2.

Conclusion

The endogenous formation of 13,14-dihydro-15-keto Prostaglandin J2 is a multi-step process initiated from PGD2 and involving the key enzymes 15-PGDH and 15-oxoprostaglandin Δ¹³-reductase, followed by a non-enzymatic dehydration. While the precise biological roles and signaling pathways of dhk-PGJ2 are still under investigation, its relationship to bioactive precursors suggests its potential involvement in inflammatory and metabolic processes. Further research, aided by sensitive analytical techniques such as LC-MS/MS, is needed to fully elucidate the significance of this prostaglandin metabolite in health and disease.

References

- 1. JCI - 15-deoxy-Δ12,14-PGJ2: endogenous PPARγ ligand or minor eicosanoid degradation product? [jci.org]

- 2. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]

- 3. 15-Oxoprostaglandin 13-Reductase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. thomassci.com [thomassci.com]

- 14. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor and Target Interactions of 15-Deoxy-Δ12,14-Prostaglandin J2

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the molecular interactions of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a key cyclopentenone prostaglandin (B15479496), with its cellular receptors and targets. While the user requested information on 13,14-dihydro-15-keto Prostaglandin J2, the vast body of scientific literature focuses on 15d-PGJ2 as the primary biologically active molecule in this class. This document will therefore focus on 15d-PGJ2, a potent anti-inflammatory and anti-proliferative agent, while noting its relationship to other metabolites.

Introduction to 15d-PGJ2 and its Biological Significance

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a terminal metabolite of the prostaglandin D2 (PGD2) pathway.[1] Unlike many other prostaglandins (B1171923) that signal through specific cell surface receptors, 15d-PGJ2 exerts its diverse biological effects through a multi-target mechanism. This involves both interactions with nuclear receptors and direct, covalent modification of key signaling proteins.[2][3] Its α,β-unsaturated carbonyl group in the cyclopentenone ring allows it to react with nucleophilic cysteine residues in target proteins, a mechanism central to much of its activity.[2][3] This unique mode of action has positioned 15d-PGJ2 as a significant molecule in studies of inflammation, cancer, and metabolic diseases.[2][3][4]

Key Receptors and Cellular Targets

15d-PGJ2 does not have a single dedicated receptor but interacts with a range of proteins that mediate its effects. These can be broadly categorized as nuclear receptors, cell surface receptors, and intracellular signaling proteins.

Peroxisome Proliferator-Activated Receptor-γ (PPARγ)

PPARγ is a nuclear receptor that acts as a transcription factor to regulate gene expression, particularly in adipogenesis and inflammation. 15d-PGJ2 is recognized as a potent endogenous ligand for PPARγ.[1][4]

-

Interaction Mechanism: 15d-PGJ2 binds to the ligand-binding pocket of PPARγ, inducing a conformational change that leads to the recruitment of coactivator proteins and subsequent regulation of target gene transcription.

-

Biological Effects: This interaction is responsible for many of the anti-inflammatory properties of 15d-PGJ2.[1] For instance, PPARγ activation can suppress the expression of pro-inflammatory genes by transrepressing transcription factors like NF-κB.

| Ligand | Receptor | Interaction Type | Reported Effect |

| 15d-PGJ2 | PPARγ | Endogenous Agonist | Activation of receptor, leading to anti-inflammatory and metabolic effects.[1][4] |

Prostaglandin D2 Receptor 2 (DP2/CRTH2)

15d-PGJ2 and its metabolites can interact with receptors for its precursor, PGD2. The metabolite 13,14-dihydro-15-keto PGD2 has been identified as a selective agonist for the CRTH2/DP2 receptor, a G-protein coupled receptor involved in allergic inflammation.[5][6][7]

-

Interaction Mechanism: Binding of the ligand to the CRTH2 receptor, which is coupled to an inhibitory G protein (Gαi), leads to a decrease in intracellular cAMP levels.[8]

-

Biological Effects: Activation of CRTH2 is associated with the chemotaxis of T helper type 2 cells, eosinophils, and basophils, contributing to pro-inflammatory responses in allergic conditions.[5]

| Ligand | Receptor | Interaction Type | Reported Effect |

| 13,14-dihydro-15-keto PGD2 | CRTH2/DP2 | Selective Agonist | Induces chemotaxis of inflammatory cells.[5][7] |

| 15d-PGJ2 | CRTH2/DP2 | Agonist | Activates the receptor, potentially contributing to pro-inflammatory signaling.[2][6] |

Covalent Modification of Intracellular Proteins

A significant portion of 15d-PGJ2's activity is independent of specific receptor binding and occurs through direct covalent adduction to proteins.

-

Nuclear Factor-κB (NF-κB): 15d-PGJ2 can directly inhibit the NF-κB signaling pathway, a central mediator of inflammation.[2] It can covalently modify critical cysteine residues on components of the NF-κB complex (such as p50 and IKK), preventing its activation and translocation to the nucleus. This leads to the downregulation of inflammatory genes like VCAM-1 and ICAM-1.[9]

-

Androgen Receptor (AR): In prostate cancer cells, 15d-PGJ2 acts as a potent AR inhibitor.[3] It can blunt the androgen-dependent interaction between the AR's amino and carboxy termini and inhibit the binding of AR to the regulatory regions of its target genes.[3]

-

Other Targets: Other proteins reported to be covalently modified and functionally altered by 15d-PGJ2 include Keap1 (leading to Nrf2 activation), STAT3, and estrogen receptor-α.[3][10]

| Molecule | Target | Interaction Type | Reported Effect |

| 15d-PGJ2 | NF-κB Pathway | Covalent Adduction | Inhibition of NF-κB activation and downstream inflammatory gene expression.[2][9] |

| 15d-PGJ2 | Androgen Receptor | Direct Inhibition | Repression of AR target genes.[3] |

| 15d-PGJ2 | STAT3 | Covalent Adduction | Suppression of STAT3 phosphorylation, dimerization, and nuclear translocation.[10] |

Other Receptor Systems

-

Retinoic Acid Receptor-Related Orphan Receptor-α (RORα): 15d-PGJ2 can induce the expression of RORα, which in turn suppresses pro-inflammatory gene expression. This provides a PPARγ-independent pathway for its anti-inflammatory effects.[9]

-

Opioid Receptors: The pain-relieving (anti-hyperalgesic) effects of 15d-PGJ2 in models of muscle hyperalgesia are dependent on both PPARγ and opioid receptors, suggesting a functional interaction between these pathways.[4]

Signaling Pathways

The diverse interactions of 15d-PGJ2 lead to the modulation of several key signaling cascades.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols based on the types of experiments cited in the literature.

Protocol: PPARγ Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., 15d-PGJ2) to displace a radiolabeled PPARγ ligand.

-

Reagents: Recombinant human PPARγ protein, radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone), test compound (15d-PGJ2), scintillation fluid, assay buffer.

-

Procedure:

-

Prepare a series of dilutions of the test compound (15d-PGJ2).

-

In a multi-well plate, incubate a fixed concentration of recombinant PPARγ protein with a fixed concentration of the radiolabeled ligand.

-

Add the different concentrations of 15d-PGJ2 to the wells. Include controls for non-specific binding (excess cold ligand) and total binding (no competitor).

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand (e.g., using a filter-based method).

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 15d-PGJ2. Calculate the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

References

- 1. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Prostaglandin 15d-PGJ2 Inhibits Androgen Receptor Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin 15d-PGJ2 targets PPARγ and opioid receptors to prevent muscle hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. JCI - 15-deoxy-Δ12,14-PGJ2: endogenous PPARγ ligand or minor eicosanoid degradation product? [jci.org]

- 7. thomassci.com [thomassci.com]

- 8. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]

- 9. ahajournals.org [ahajournals.org]

- 10. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of 13,14-dihydro-15-keto Prostaglandin J2

Abstract

13,14-dihydro-15-keto prostaglandin (B15479496) J2 (13,14-dihydro-15-keto PGJ2) is a metabolite within the complex cascade of prostaglandin metabolism. As the dehydration product of 13,14-dihydro-15-keto PGD2 and a presumed metabolite of Prostaglandin J2 (PGJ2), its specific pharmacological profile is an area of emerging interest. Prostaglandins of the J-series, characterized by an α,β-unsaturated carbonyl group in the cyclopentenone ring, are known to possess potent biological activities, including anti-inflammatory, anti-neoplastic, and antiviral effects.[1] This guide provides a comprehensive overview of the known and inferred pharmacological properties of 13,14-dihydro-15-keto PGJ2, its metabolic context, and the experimental methodologies required for its characterization.

Introduction

Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid, which play crucial roles in various biological processes. The J-series of prostaglandins, including PGJ2 and its derivatives, are distinguished by a cyclopentenone ring structure. This structural feature confers the ability to form covalent adducts with cellular nucleophiles, such as cysteine residues in proteins, leading to receptor-independent signaling events. 13,14-dihydro-15-keto PGJ2 is a specific metabolite in this family, though published studies on its unique pharmacological properties and in vivo formation are notably scarce.[1] Its biological activities are often extrapolated from its parent compounds and related metabolites.

Biosynthesis and Metabolism

The formation of 13,14-dihydro-15-keto PGJ2 is positioned at the intersection of several metabolic pathways originating from Prostaglandin D2 (PGD2). PGD2 can be enzymatically metabolized via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway to form 13,14-dihydro-15-keto PGD2.[2] This metabolite can then undergo dehydration to yield 13,14-dihydro-15-keto PGJ2.[1] Alternatively, PGD2 can undergo spontaneous dehydration to form the PGJ series, which can then be metabolized to their 13,14-dihydro-15-keto forms.

References

13,14-dihydro-15-keto Prostaglandin J2 in immune response

d-PGJ2)** serves as a powerful brake on the immune response.

15d-PGJ2 is a pleiotropic molecule that promotes the resolution of inflammation through multiple mechanisms. Its ability to activate PPARγ and simultaneously inhibit key pro-inflammatory pathways like NF-κB and MAPK makes it a critical endogenous regulator. By shifting macrophage polarization towards an M2 phenotype and suppressing T-cell activation, 15d-PGJ2 helps to terminate the acute inflammatory response and facilitate tissue repair.

For researchers and drug developers, understanding this functional divergence is crucial. While CRTH2 antagonists are being explored to treat allergic inflammation, agonists of the pathways mediated by 15d-PGJ2, such as novel PPARγ modulators, hold significant therapeutic potential for a wide range of chronic inflammatory and autoimmune diseases. Future research should focus on further elucidating the in vivo bioavailability and specific protein targets of 15d-PGJ2 to develop more targeted and effective anti-inflammatory therapies.

Unveiling 13,14-dihydro-15-keto Prostaglandin J2: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource for the scientific community on the enigmatic prostaglandin (B15479496), 13,14-dihydro-15-keto Prostaglandin J2 (dhk-PGJ2). While direct research on this specific molecule is nascent, this document consolidates the current understanding of its presumed origins, potential biological significance, and methodologies for its investigation. By drawing parallels with its well-characterized parent compounds and metabolites, particularly 15-deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂), this guide provides a foundational framework for researchers poised to explore the therapeutic potential of dhk-PGJ2. Detailed experimental protocols, hypothesized signaling pathways, and comparative quantitative data from related molecules are presented to catalyze future research and drug development efforts in this promising area.

Introduction

Prostaglandins of the J-series, characterized by a cyclopentenone ring, are critical lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, immunity, and cancer. 13,14-dihydro-15-keto Prostaglandin J2 (dhk-PGJ2) is a presumed metabolite of Prostaglandin J2 (PGJ2) and the dehydration product of 13,14-dihydro-15-keto Prostaglandin D2. Despite its structural relationship to potent signaling molecules, dhk-PGJ2 remains largely uncharacterized, with no published studies to date detailing its specific pharmacological properties or in vivo formation.

This guide aims to bridge this knowledge gap by providing a thorough overview of the necessary tools and conceptual frameworks to investigate dhk-PGJ2. The content herein is a synthesis of established methodologies for prostaglandin analysis and knowledge extrapolated from closely related, well-studied prostaglandins.

Presumed Biosynthesis and Metabolism

The formation of dhk-PGJ2 is thought to occur through the enzymatic metabolism of PGJ2. The primary pathway likely involves the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which would catalyze the oxidation of the 15-hydroxyl group to a ketone, followed by the reduction of the C13-C14 double bond.

An In-depth Technical Guide to the Structural Analogs of 13,14-dihydro-15-keto Prostaglandin J2

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (13,14-dihydro-15-keto-PGJ2) is a metabolite of the J-series of prostaglandins (B1171923), which are known for their diverse biological activities, including anti-inflammatory and anti-neoplastic effects. However, the direct study of 13,14-dihydro-15-keto-PGJ2 and its structural analogs is limited in publicly available research. In contrast, the structurally similar metabolite of Prostaglandin D2 (PGD2), 13,14-dihydro-15-keto-PGD2 (DK-PGD2), is well-characterized as a potent and selective agonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The CRTH2 receptor is a key player in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis.

This technical guide will focus on the structural analogs of prostaglandins that target the CRTH2 receptor, using 13,14-dihydro-15-keto-PGD2 as a primary exemplar due to the wealth of available data. The information presented here on the synthesis, biological activity, and signaling pathways of these analogs can be extrapolated to inform the potential development and investigation of novel 13,14-dihydro-15-keto-PGJ2 analogs.

Structural Analogs and Biological Activity

The development of structural analogs of D-series prostaglandins has been a significant area of research to understand the structure-activity relationships (SAR) for the CRTH2 receptor. These studies are crucial for designing selective agonists and antagonists with therapeutic potential.

Quantitative Data on CRTH2 Receptor Binding and Activation

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various prostaglandins and their analogs for the human CRTH2 receptor. This data provides a quantitative basis for comparing the activity of different structural modifications.

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) - cAMP Inhibition | Functional Activity (EC50, nM) - Calcium Mobilization | Reference |

| PGD2 | 2.4 - 11 | 1.8 | ~10 | [1][2] |

| 13,14-dihydro-15-keto-PGD2 (DK-PGD2) | 2.91 | - | - | [1] |

| 15-deoxy-Δ12,14-PGJ2 | 3.15 | - | - | [1] |

| PGJ2 | - | 10.2 | - | [1] |

| Δ12-PGJ2 | - | 22.8 | - | [1] |

| 15(S)-15-methyl-PGD2 | - | 34.0 | - | [1] |

| Indomethacin | - | 3.2 | - | [1] |

| Ramatroban | - | Antagonist | Antagonist | [1] |

| CAY10471 | - | Antagonist | Antagonist | [1] |

Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates greater potency in functional assays. "-" indicates data not available in the cited sources.

Signaling Pathways

The CRTH2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, CRTH2 activation stimulates the Gβγ subunits to activate phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i). This signaling cascade is central to the pro-inflammatory effects mediated by CRTH2, such as chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[1]

Experimental Protocols

Synthesis of Prostaglandin Analogs

The total synthesis of prostaglandins and their analogs is a complex multi-step process. A cornerstone in this field is the Corey synthesis, which utilizes a key bicyclic intermediate known as the Corey lactone. This approach allows for the stereocontrolled introduction of the two side chains characteristic of prostaglandins.

General Workflow for Prostaglandin Analog Synthesis via Corey Lactone:

-

Synthesis of the Corey Lactone: This can be achieved through various routes, often starting from cyclopentadiene. The Corey method involves a Diels-Alder reaction followed by a Baeyer-Villiger oxidation to form the lactone ring with the correct stereochemistry.

-

Introduction of the Omega (ω) Side Chain: The lactone is reduced to a lactol, which is then subjected to a Wittig reaction with an appropriate phosphonium (B103445) ylide to install the lower side chain.

-

Introduction of the Alpha (α) Side Chain: The hydroxyl group on the cyclopentane (B165970) ring is oxidized to a ketone, and subsequent reduction can establish the desired stereochemistry. The upper side chain is then introduced, often through another Wittig reaction or other carbon-carbon bond-forming reactions.

-

Functional Group Manipulations: Modifications to the side chains and the cyclopentane ring can be performed to generate a library of analogs. This may include saturation of double bonds (e.g., to create the 13,14-dihydro moiety), oxidation of hydroxyl groups (to form the 15-keto group), and other transformations.

Radioligand Binding Assay for CRTH2

This assay is used to determine the binding affinity (Ki) of a test compound for the CRTH2 receptor. It involves competing a radiolabeled ligand with the unlabeled test compound.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human CRTH2 receptor (e.g., HEK293-CRTH2 cells) are isolated by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled CRTH2 ligand (e.g., [3H]-PGD2) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a test compound to activate the CRTH2 receptor and trigger an intracellular calcium signal.

Methodology:

-

Cell Preparation: CRTH2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a flow cytometer.

-

Compound Addition: The test compound is added to the cells.

-

Signal Detection: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: The data is analyzed to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

References

An In-depth Technical Guide to Cyclopentenone Prostaglandins and Their Metabolites in Disease Models

Executive Summary: Research into the biological role of 13,14-dihydro-15-keto Prostaglandin (B15479496) J2 (dhk-PGJ2) is currently limited, with a notable absence of published pharmacological or in vivo studies. This guide addresses this knowledge gap by providing a comprehensive overview of its immediate metabolic precursor, 13,14-dihydro-15-keto-Prostaglandin D2 (dhk-PGD2) , which offers the most relevant insight into its likely biological function. Furthermore, this document details the extensive research on 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2) , a closely related and well-characterized cyclopentenone prostaglandin, to provide a thorough context for researchers in the field. A methodological framework from a study on 13,14-dihydro-15-keto-Prostaglandin E2 (dhk-PGE2) is also included to serve as a practical example of experimental design and data presentation for this class of molecules.

Section 1: 13,14-dihydro-15-keto-Prostaglandin D2 (dhk-PGD2): The Precursor

dhk-PGD2 is a major metabolite of Prostaglandin D2 (PGD2) formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway. It is the direct precursor to dhk-PGJ2, which is formed through a dehydration reaction. The biological activities of dhk-PGD2 are primarily mediated through its potent and selective agonism of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.

Mechanism of Action and Signaling Pathway

dhk-PGD2 is a selective agonist for the CRTH2 receptor, a G protein-coupled receptor (GPCR) primarily expressed on immune cells central to type 2 inflammatory responses, such as T helper type 2 (Th2) cells, eosinophils, and basophils.[1][2] Unlike the PGD2 DP1 receptor which couples to Gαs to increase cyclic AMP (cAMP), the CRTH2 receptor couples to an inhibitory Gαi protein.[1]

Activation of CRTH2 by dhk-PGD2 initiates the following signaling cascade:

-

The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1]

-

The dissociated Gβγ complex activates Phospholipase Cβ (PLCβ).

-

PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

-

IP3 triggers the release of Ca²⁺ from endoplasmic reticulum stores, increasing intracellular calcium concentrations.[1]

-

This rise in intracellular Ca²⁺ is associated with immune cell activation, chemotaxis, degranulation, and changes in cell morphology.[1]

Quantitative Data: Receptor Binding Affinity

The binding affinity of dhk-PGD2 for the human CRTH2 receptor is comparable to that of PGD2, highlighting its potency.

| Ligand | Receptor | Binding Affinity (Ki) | Reference |

| 13,14-dihydro-15-keto PGD2 (dhk-PGD2) | Human CRTH2 | 2.91 ± 0.29 nM | [3] |

| Prostaglandin D2 (PGD2) | Human CRTH2 | 2.4 ± 0.2 nM | [3] |

| 15-deoxy-Δ¹²,¹⁴-PGJ2 (15d-PGJ2) | Human CRTH2 | 3.15 ± 0.32 nM | [3] |

Experimental Protocols

Receptor Binding Assays:

-

Objective: To determine the binding affinity of ligands to the CRTH2 receptor.

-

Methodology: Equilibrium competition binding assays are performed using membranes from HEK293 cells stably expressing the recombinant human CRTH2 receptor. A radiolabeled ligand, typically [³H]PGD₂, is used at a fixed concentration. The ability of unlabeled competitor ligands (like dhk-PGD2) across a range of concentrations to displace the radiolabeled ligand is measured. Non-specific binding is determined in the presence of a large excess of unlabeled PGD₂. Radioactivity is quantified by liquid scintillation counting. The concentration of the competitor that inhibits 50% of specific binding (IC₅₀) is calculated and converted to an inhibition constant (Ki).[3]

Chemotaxis Assays:

-

Objective: To measure the ability of CRTH2 agonists to induce migration of target cells.

-

Methodology: A multi-well chamber with a porous membrane (e.g., Transwell) is used. The lower chamber contains the chemoattractant (e.g., dhk-PGD2) at various concentrations in assay buffer. The upper chamber contains a suspension of CRTH2-expressing cells (e.g., eosinophils, basophils, or transfected cell lines). The chamber is incubated for a period (e.g., 1-3 hours) at 37°C in a 5% CO₂ incubator. Migrated cells in the lower chamber are then collected and quantified using a cell counter or a viability assay (e.g., CellTiter-Glo). Results are expressed as the percentage of total input cells that migrated.[4]

Section 2: 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2): A Well-Characterized Analog